

Technical Support Center: Regadenoson

Efficacy and Methylxanthine Interference

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Compound of Interest		
Compound Name:	Regadenoson Hydrate	
Cat. No.:	B610434	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Regadenoson, particularly concerning its interaction with caffeine and other methylxanthines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of interaction between caffeine and Regadenoson?

A1: Regadenoson is a selective agonist for the adenosine A2A receptor, which mediates coronary vasodilation.[1][2] Caffeine and other methylxanthines are non-selective competitive antagonists of adenosine receptors, including the A2A subtype.[1][3] By binding to the A2A receptors, caffeine blocks Regadenoson from activating them, thereby attenuating its vasodilatory effects.[1]

Q2: What is the recommended time to withhold caffeine before a Regadenoson-based experiment or procedure?

A2: It is recommended that patients or experimental subjects avoid caffeine-containing products for at least 12 hours before Regadenoson administration. Some studies suggest that even consumption within 12-24 hours can attenuate the effects of Regadenoson. For critical experiments, a 24-hour washout period for caffeine may be advisable to minimize any residual interaction.

Q3: Can the effects of caffeine on Regadenoson be reversed?



A3: Yes, the antagonistic effects of caffeine can be reversed. Aminophylline, another methylxanthine but with a shorter half-life, can be administered to displace caffeine from adenosine receptors and reverse the effects of Regadenoson-induced adverse reactions. Studies have also explored the use of intravenous and oral caffeine to reverse adverse symptoms, with intravenous administration showing rapid and effective results.

Q4: Are there any observable changes in hemodynamic parameters when caffeine is present during Regadenoson administration?

A4: Yes, caffeine can blunt the typical hemodynamic response to Regadenoson. Studies have shown that caffeine administration prior to Regadenoson can lead to a blunted increase in heart rate and systolic blood pressure. It can also reduce the duration of the coronary blood flow increase induced by Regadenoson.

Troubleshooting Guide

Issue 1: Suboptimal or inconsistent Regadenoson-induced vasodilation in experimental subjects.

- Possible Cause: Interference from caffeine or other methylxanthines.
- Troubleshooting Steps:
 - Verify Subject Compliance: Ensure that subjects have strictly adhered to the caffeine restriction protocol (at least 12-24 hours of abstinence).
 - Dietary and Medication Review: Inquire about the consumption of other potential sources of methylxanthines, such as tea, chocolate, certain soft drinks, and medications like theophylline.
 - Consider a Longer Washout Period: If inconsistent results persist, consider extending the caffeine washout period to 24 hours.
 - Quantitative Caffeine Assessment: For highly sensitive experiments, consider measuring plasma caffeine levels to confirm abstinence.



Issue 2: Reduced sensitivity in detecting perfusion defects in myocardial perfusion imaging (MPI) studies.

- Possible Cause: Caffeine-induced attenuation of Regadenoson's effect.
- Troubleshooting Steps:
 - Confirm Caffeine Abstinence: Reiterate the importance of the 12-24 hour caffeine-free period to subjects.
 - Dose Consideration: While the standard 0.4 mg dose of Regadenoson is fixed, be aware that both 200 mg and 400 mg of caffeine have been shown to significantly reduce the number of detected reversible perfusion defects.
 - Alternative Stress Agent: In cases of known recent caffeine consumption where the imaging cannot be rescheduled, consider using an alternative stress agent that is not affected by methylxanthines, if appropriate for the experimental goals.

Data Presentation

Table 1: Impact of Caffeine on Regadenoson-Induced Hemodynamic Changes

Parameter	No Caffeine	Caffeine (12-24 hours prior)	p-value	Reference
Change in Systolic Blood Pressure (mmHg)	13 ± 15.8	7 ± 10.2	0.007	
Change in Heart Rate (beats/min)	32.1 ± 15.3	27.3 ± 9.6	0.017	_

Table 2: Effect of Caffeine on the Detection of Reversible Perfusion Defects with Regadenoson SPECT MPI



Treatment Group	Mean Change in Number of Reversible Segments (MPI-2 to MPI- 3)	Standard Deviation	p-value (vs. Placebo)	Reference
Placebo	0.12	0.981	-	_
Caffeine (200 mg)	-0.61	1.097	< 0.001	
Caffeine (400 mg)	-0.62	1.367	< 0.001	_

Experimental Protocols

Protocol 1: Assessment of Caffeine's Effect on Regadenoson-Induced Myocardial Perfusion Imaging (SPECT MPI)

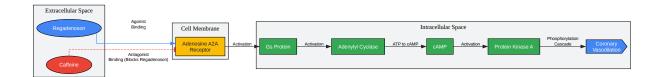
This protocol is based on a multicenter, double-blind, randomized study.

- Subject Selection: Recruit subjects with a high likelihood of coronary artery disease who are regular caffeine consumers.
- Baseline Imaging (Day 1): Perform a rest single-photon emission computed tomography (SPECT) MPI (MPI-1).
- Initial Stress Test (Day 3): Subjects undergo a stress MPI with a standard 0.4 mg intravenous bolus of Regadenoson (MPI-2).
- Inclusion Criteria for Intervention: Only subjects with at least one reversible perfusion defect identified in MPI-2 proceed to the next stage.
- Randomization and Intervention (Day 5): Randomly assign subjects to receive either placebo, 200 mg caffeine, or 400 mg caffeine tablets 90 minutes before a repeat Regadenoson stress MPI (MPI-3).



- Image Analysis: A blinded reader assesses the number of segments with reversible defects in both MPI-2 and MPI-3 scans.
- Data Analysis: Compare the change in the number of reversible defects from MPI-2 to MPI-3 between the placebo and caffeine groups.

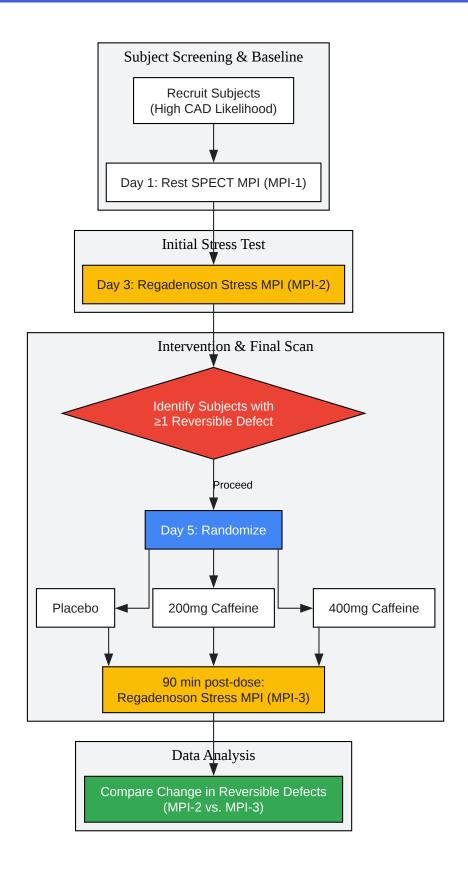
Mandatory Visualization



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Caption: Regadenoson signaling pathway and caffeine's antagonistic effect.





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Caption: Workflow for a clinical trial assessing caffeine's impact.



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References

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